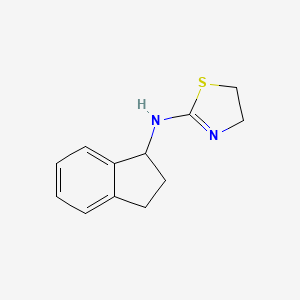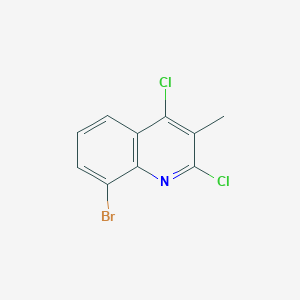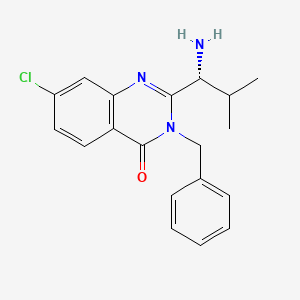
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrrolidine ring, a methoxy group, and a methylsulfonamido group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 2-methoxy-4-methyl-5-(methylsulfonamido)benzoic acid with (1-ethylpyrrolidin-2-yl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to improved reaction rates and product purity. The use of catalysts, such as palladium or nickel, can further optimize the synthesis process.
化学反応の分析
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The sulfonamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzamide core can produce primary or secondary amines.
科学的研究の応用
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-4-methyl-5-(methylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets
特性
CAS番号 |
68256-07-5 |
|---|---|
分子式 |
C17H27N3O4S |
分子量 |
369.5 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonamido)-2-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C17H27N3O4S/c1-5-20-8-6-7-13(20)11-18-17(21)14-10-15(19-25(4,22)23)12(2)9-16(14)24-3/h9-10,13,19H,5-8,11H2,1-4H3,(H,18,21) |
InChIキー |
YTRPYXNQCLTHGY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)NS(=O)(=O)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Cyano-6,6-dimethyl-3-methanesulphonyl-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B8672643.png)




![3-[4,7-Bis(2-carboxyethyl)-1,4,7-triazonan-1-yl]propanoic acid](/img/structure/B8672717.png)


